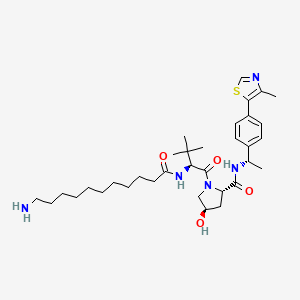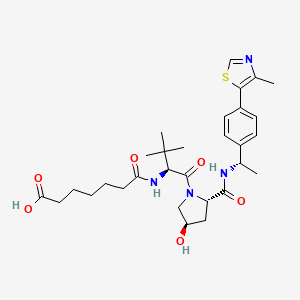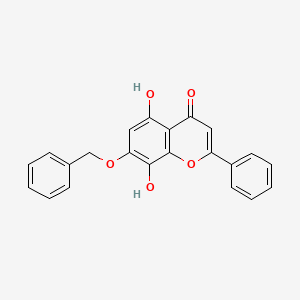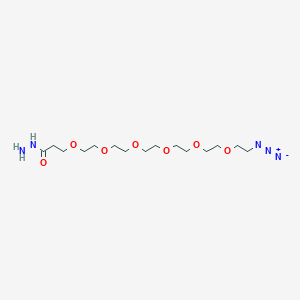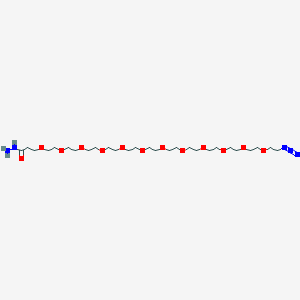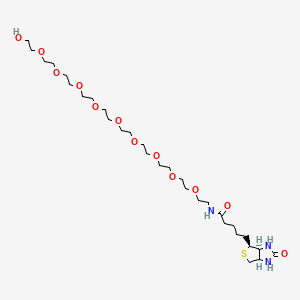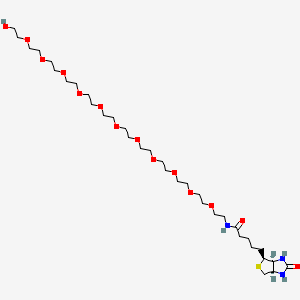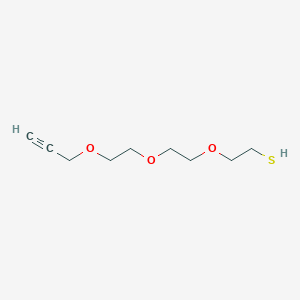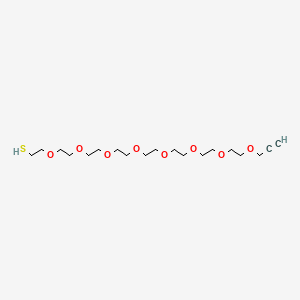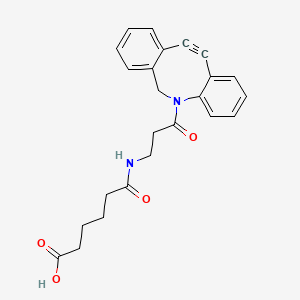
Propargyl-PEG12-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG12-SH is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups. This click chemistry reagent is valuable in various scientific research applications, particularly in the field of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG12-SH is synthesized through a series of chemical reactions involving polyethylene glycol and propargyl derivatives. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a tosylated intermediate.
Introduction of Propargyl Group: The tosylated intermediate is then reacted with propargyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propargyl group.
Thiol Functionalization: The propargyl-terminated polyethylene glycol is further reacted with a thiol-containing compound, such as 2-mercaptoethanol, to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG12-SH undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the alkyne group with azide-containing molecules to form triazoles.
Thiol-Yne Reaction: The thiol group can react with alkynes in the presence of a radical initiator to form thioether linkages.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiolates.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Thiol-Yne Reaction: Radical initiators, such as azobisisobutyronitrile (AIBN), are used to initiate the thiol-yne reaction. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Thioethers: Formed from the thiol-yne reaction.
Disulfides: Formed from the oxidation of the thiol group.
Scientific Research Applications
Propargyl-PEG12-SH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
Propargyl-PEG12-SH exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC with azide-containing molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis.
Protein Degradation: In the context of PROTACs, this compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation.
Comparison with Similar Compounds
Propargyl-PEG12-SH is unique due to its combination of an alkyne group and a thiol group, which allows it to participate in both CuAAC and thiol-yne reactions. Similar compounds include:
Propargyl-PEG4-SH: A shorter polyethylene glycol linker with similar reactivity but different solubility and flexibility properties.
Propargyl-PEG12-NH2: Contains an amine group instead of a thiol group, making it suitable for different types of bioconjugation reactions.
Propargyl-PEG12-COOH: Contains a carboxyl group, which can be used for conjugation through amide bond formation.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O12S/c1-2-3-28-4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40/h1,40H,3-27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKZZAUEFVSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
